3-Methoxy-cycloheptanecarboxylic acid methyl ester
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Overview
Description
3-Methoxy-cycloheptanecarboxylic acid methyl ester is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is also known by its IUPAC name, methyl 3-methoxycycloheptane-1-carboxylate . This compound is characterized by a cycloheptane ring substituted with a methoxy group and a carboxylic acid methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-cycloheptanecarboxylic acid methyl ester typically involves the esterification of 3-methoxy-cycloheptanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction can be represented as follows:
3-Methoxy-cycloheptanecarboxylic acid+MethanolAcid Catalyst3-Methoxy-cycloheptanecarboxylic acid methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-cycloheptanecarboxylic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-methoxy-cycloheptanecarboxylic acid and methanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-Methoxy-cycloheptanecarboxylic acid and methanol.
Reduction: 3-Methoxy-cycloheptanol.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-cycloheptanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of cycloheptane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-cycloheptanecarboxylic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and binding properties .
Comparison with Similar Compounds
Similar Compounds
Cycloheptanecarboxylic acid methyl ester: Lacks the methoxy group, making it less versatile in certain chemical reactions.
3-Methoxy-cyclohexanecarboxylic acid methyl ester: Contains a cyclohexane ring instead of a cycloheptane ring, which affects its chemical properties and reactivity.
Uniqueness
3-Methoxy-cycloheptanecarboxylic acid methyl ester is unique due to the presence of both a methoxy group and a cycloheptane ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
methyl 3-methoxycycloheptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-12-9-6-4-3-5-8(7-9)10(11)13-2/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUFPMNGCSIVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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